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Compound of Interest

Compound Name: 9-(4-Ethynylphenyl)carbazole

Cat. No.: B1356723

An In-depth Technical Guide to 9-(4-ethynylphenyl)carbazole

This guide provides a comprehensive technical overview of 9-(4-ethynylphenyl)carbazole, a
heterocyclic aromatic compound of significant interest in materials science and medicinal
chemistry. It details the molecule's structure, physicochemical properties, synthesis protocols,
and key reactions. Furthermore, it explores the biological relevance of the carbazole scaffold,
offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

9-(4-ethynylphenyl)carbazole is an aromatic heterocyclic organic compound. It possesses a
tricyclic structure featuring two six-membered benzene rings fused to a five-membered
nitrogen-containing ring, which is characteristic of the carbazole moiety.[1] The nitrogen atom of
the carbazole is substituted with a phenyl group at the 9-position, which in turn is functionalized
with a terminal alkyne (ethynyl group) at its 4-position.

Molecular Formula: C20H13N

Physicochemical and Spectroscopic Data

The quantitative data for 9-(4-ethynylphenyl)carbazole and its parent compound, carbazole,
are summarized below. Spectroscopic data provides the foundational information for the
characterization and identification of the molecule.
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Table 1: Physicochemical Properties

Property Value Source

9-(4-ethynylphenyl)-9H-

IUPAC Name =
carbazole

CAS Number 262861-81-4

Molecular Formula C20H13N

Molecular Weight 267.33 g/mol

Appearance Yellow powder

Melting Point 104 - 108 °C

| Purity | >97% | - |

Table 2: Spectroscopic Data Note: Experimentally derived spectra for 9-(4-
ethynylphenyl)carbazole are not widely published. The data below is a predictive analysis
based on characteristic values for its constituent functional groups.
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Expected Wavenumber /

Technique . . Assignment
Chemical Shift
N-H Stretch (for parent
FT-IR (cm™1) ~3419
carbazole)[2]
~3300 =C-H Stretch (terminal alkyne)
~3050 Aromatic C-H Stretch[2]
~2110 C=C Stretch (terminal alkyne)
~1600, ~1450 Aromatic C=C Stretch[2]
~1327 Aromatic C-N Stretch[2]
1H-NMR (3, ppm) ~8.1 Carbazole Protons (H-4, H-5)
~7.2-7.8 Carbazole & Phenyl Protons
~3.1 Acetylenic Proton (-C=CH)
Quaternary Carbons
BC-NMR (3, ppm) ~140
(Carbazole, C-9a/4b)
~133 Phenyl Carbons
~126, 123, 120, 110 Carbazole Carbons
83 Quaternary Alkyne Carbon
(C=CH)
28 Terminal Alkyne Carbon
(C=CH)
] TI—TT* transitions of the
UV-Vis (nm) 290-350
carbazole system[3][4]
Intramolecular Charge Transfer
>350

(ICT) bands[3]

Experimental Protocols
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Detailed experimental procedures for the synthesis of N-substituted carbazoles and their
subsequent reactions are outlined below.

Synthesis of 9-(4-ethynylphenyl)carbazole

The synthesis is typically achieved via N-arylation of carbazole. The Buchwald-Hartwig
amination is a modern, high-yield method for this transformation.[5] An alternative, classical
approach is the Ullmann condensation.[5]

Protocol: Buchwald-Hartwig Amination (Adapted)

o Preparation: In an oven-dried Schlenk flask, combine 9H-carbazole (1.1 equiv.), 1-bromo-4-
ethynylbenzene (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and a suitable phosphine
ligand (e.g., XPhos, ~2 mol%).[5]

 Inert Atmosphere: Add a palladium catalyst precursor (e.g., Pdz(dba)s, ~1 mol%) to the flask.
[5] Evacuate and backfill the flask with an inert gas, such as argon or nitrogen, three times.

o Reaction: Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 80-110
°C and stir vigorously.

e Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.[5]

o Workup: After cooling to room temperature, quench the reaction with a saturated aqueous
solution of ammonium chloride.[5]

o Extraction: Extract the product with an organic solvent (e.qg., ethyl acetate or
dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.[5]

 Purification: Purify the crude residue by column chromatography on silica gel to yield pure 9-
(4-ethynylphenyl)carbazole.[5]
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A generalized workflow for the synthesis of 9-(4-ethynylphenyl)carbazole.

Application in Sonogashira Cross-Coupling

The terminal ethynyl

group makes 9-(4-ethynylphenyl)carbazole an excellent substrate for

Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds

between alkynes and aryl or vinyl halides.[6][7][8]

Protocol: General Sonogashira Coupling

¢ Setup: Under an inert atmosphere, dissolve the aryl halide (e.g., an aryl bromide, 1.0 equiv.)

in a suitable solvent such as triethylamine or a mixture of THF and an amine base.[7][9]
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+ Reagents: Add the palladium catalyst (e.g., Pd(PPhs)2Clz, 2-5 mol%), a copper(l) co-catalyst
(e.g., Cul, 2-5 mol%), and 9-(4-ethynylphenyl)carbazole (1.1 equiv.).[7][9]

e Reaction: Stir the mixture at room temperature or heat as required (e.g., 70°C) for the
appropriate time, typically ranging from a few hours to overnight.[6][9]

¢ Monitoring: Monitor the reaction completion using TLC.

o Workup: Upon completion, cool the mixture, dilute with water, and extract with an appropriate
organic solvent (e.g., ethyl acetate).[6][9]

 Purification: Wash the combined organic layers with brine, dry over anhydrous Na=SOa, and
remove the solvent in vacuo. Purify the resulting crude product via column chromatography.

[6]
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Use of the title compound in a Sonogashira cross-coupling reaction.

Biological Activity and Signaling Pathways

While specific biological data for 9-(4-ethynylphenyl)carbazole is limited, the carbazole
scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of
biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][10]
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A study on the closely related derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has
provided significant insight into a potential mechanism of action for this class of compounds.
ECCA was found to selectively inhibit the growth of human melanoma cells by reactivating the
p53 tumor suppressor pathway.[11] This activation proceeds through the p38-MAPK and JNK
signaling cascades, leading to the phosphorylation of p53 at the Serine-15 position. Activated
p53 then transcriptionally upregulates target genes that induce apoptosis and cellular
senescence, ultimately suppressing tumor growth.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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